![molecular formula C13H18ClF2N B2931015 1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine;hydrochloride CAS No. 2305252-32-6](/img/structure/B2931015.png)
1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine;hydrochloride is a chemical compound with the CAS Number: 2305252-32-6 . It has a molecular weight of 261.74 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17F2N.ClH/c14-11-5-4-10(12(15)8-11)9-13(16)6-2-1-3-7-13;/h4-5,8H,1-3,6-7,9,16H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a salt, as indicated by the presence of hydrochloride in its name . The physical form of this compound is not specified, but many similar compounds are typically solids at room temperature .Wissenschaftliche Forschungsanwendungen
Efficient PFAS Removal by Amine-Functionalized Sorbents
Amine-containing sorbents, similar in functional groups to the compound , have shown promise in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These sorbents leverage electrostatic interactions, hydrophobic interactions, and sorbent morphology to effectively capture PFAS molecules. This application is crucial for treating contaminated municipal water and wastewater, highlighting the environmental significance of amine-functionalized materials (Ateia et al., 2019).
Toxicity and Environmental Impact Studies
Research has also been conducted on the toxicity and environmental impact of industrial solvents and compounds that share structural similarities with "1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine;hydrochloride." For instance, studies on crude 4-methylcyclohexanemethanol (MCHM) have revealed its low to moderate acute and subchronic oral toxicity, offering insights into the safety profiles of similar compounds. These findings are integral for understanding the potential risks associated with chemical spills and industrial usage of related compounds (Paustenbach et al., 2015).
Antimicrobial Applications and Environmental Concerns
The review of triclosan, a compound with antibacterial properties, sheds light on the environmental and health concerns related to the use of antimicrobial agents. Though not directly related, the discussions on triclosan's toxicity, degradation, and the emergence of resistant strains provide valuable context for evaluating the broader implications of using antimicrobial compounds in consumer products and their potential environmental impact (Rodricks et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements for this compound are not provided, but they typically include warnings about potential harm if swallowed, inhaled, or if it comes into contact with skin and eyes .
Eigenschaften
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N.ClH/c14-11-5-4-10(12(15)8-11)9-13(16)6-2-1-3-7-13;/h4-5,8H,1-3,6-7,9,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBOYORVJDMNJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=C(C=C(C=C2)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2930932.png)
![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2930934.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2930936.png)
![1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride](/img/structure/B2930937.png)
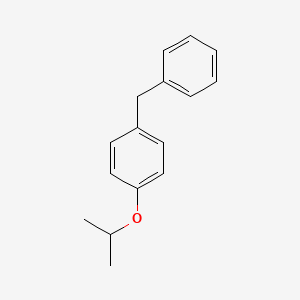
![N,N'-bis(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2930940.png)
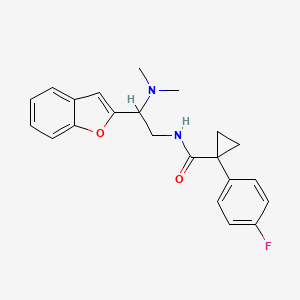
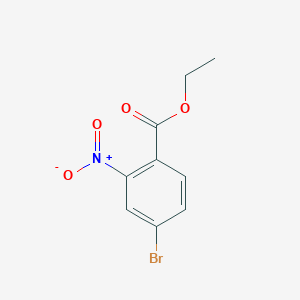
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2930944.png)
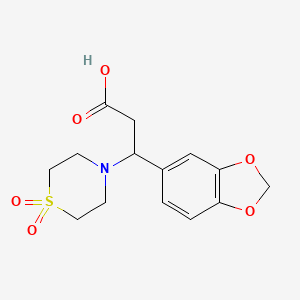
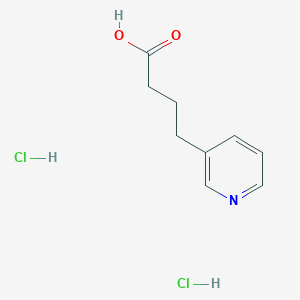
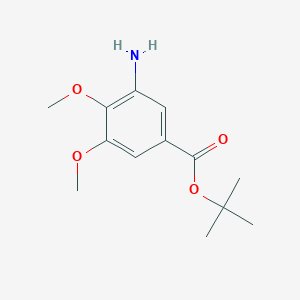
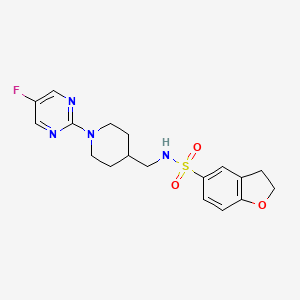
![(4E,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-6,1'-cyclobutane]-8,13-dione](/img/structure/B2930954.png)
